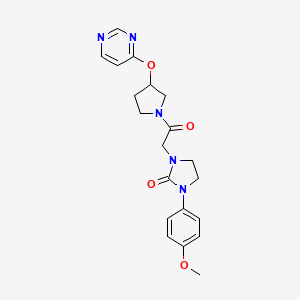

1-(4-Methoxyphenyl)-3-(2-oxo-2-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethyl)imidazolidin-2-one

Description

Properties

IUPAC Name |

1-(4-methoxyphenyl)-3-[2-oxo-2-(3-pyrimidin-4-yloxypyrrolidin-1-yl)ethyl]imidazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O4/c1-28-16-4-2-15(3-5-16)25-11-10-24(20(25)27)13-19(26)23-9-7-17(12-23)29-18-6-8-21-14-22-18/h2-6,8,14,17H,7,9-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOXQQNBXDDTCJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)N3CCC(C3)OC4=NC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

Benzimidazole Derivatives

- Compound 5cd (): Replaces the imidazolidinone core with a benzimidazole. The 4-carboxamide substituent and phenylethyl-pyrrolidine side chain result in a molecular weight of 349.17 g/mol. NMR data (δ 12.71 ppm for NH) and HRMS confirm structural integrity .

- Compound 5cp (): Features a benzimidazole core with a 3-oxo-3-phenylpropyl-pyrrolidine side chain (MW: 363.18 g/mol). The phenyl ketone group may enhance lipophilicity compared to the pyrimidine in the target compound .

Pyridinylimidazole Derivatives

- Compound 6 (): Contains a pyridinylimidazole scaffold with fluorophenyl and morpholinoaniline substituents. The thioether linker (vs.

Substituent Variations

Aryl Group Modifications

- 1-(4-Fluorophenyl)-3-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)imidazolidin-2-one (): Replaces 4-methoxyphenyl with 4-fluorophenyl and pyrimidin-4-yloxy with pyridazin-3-yloxy.

- 1-(3-Chloro-4-methylphenyl)-4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one (): Substitutes the pyrrolidine-pyrimidine side chain with a phenoxyethyl-benzimidazole group. The chloro and methyl groups may enhance hydrophobic interactions (MW: 445.9 g/mol) .

Linker Region Comparisons

Spectroscopic Confirmation

Antioxidant and Antimicrobial Activity

- Pyridin-2(1H)-one Derivatives (): Bromophenyl analogs showed 79.05% antioxidant activity (vs. 17.55% for methoxyphenyl), suggesting electron-withdrawing groups enhance radical scavenging .

- Benzimidazoles : Moderate inhibition of Staphylococcus aureus and E. coli (), though direct data for the target compound is lacking .

Molecular Docking Insights

- Pyrimidine vs. Pyridazine : The pyrimidin-4-yloxy group in the target compound may form stronger hydrogen bonds with kinase ATP pockets than pyridazine in .

- Methoxy Group Role : The 4-methoxyphenyl group likely engages in π-π stacking, as seen in crystallographic studies of related pyrazoline derivatives () .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-Methoxyphenyl)-3-(2-oxo-2-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethyl)imidazolidin-2-one?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with condensation of 4-methoxyphenyl derivatives with glycyl or acetoamino intermediates. Key steps include:

- Formation of the imidazolidin-2-one core via cyclization under reflux conditions with catalysts like acetic acid or triethylamine .

- Introduction of the pyrrolidin-1-yl-pyrimidinyloxy moiety via nucleophilic substitution or coupling reactions, requiring anhydrous solvents (e.g., DMF or THF) and controlled temperatures (60–80°C) .

- Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization to achieve >85% purity .

Q. How is the structural integrity of the compound validated in academic research?

- Methodological Answer :

- X-ray crystallography : Resolve absolute configuration using SHELX programs (SHELXL for refinement, SHELXS for structure solution). Key metrics include R-factor < 0.05 and mean C–C bond length deviation < 0.002 Å .

- Spectroscopic techniques : IR confirms carbonyl groups (1674–1731 cm⁻¹), while NMR identifies substituent patterns (e.g., methoxy singlet at δ 3.8 ppm) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 450.2025) .

Advanced Research Questions

Q. What strategies are effective in resolving conflicting bioactivity data across studies (e.g., antioxidant vs. antimicrobial results)?

- Methodological Answer :

- Assay standardization : Compare MIC (minimum inhibitory concentration) and IC50 (antioxidant DPPH assay) under identical conditions (pH, temperature) .

- Structural-activity relationships (SAR) : Evaluate substituent effects; e.g., electron-donating groups (methoxy) enhance antioxidant activity, while bulky pyrrolidinyl groups may reduce membrane permeability in antimicrobial tests .

- Statistical analysis : Use ANOVA to identify outliers or batch-specific variations (e.g., purity differences >95% vs. 85%) .

Q. How can computational modeling predict interactions between this compound and biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Docking simulations : Use AutoDock Vina to model binding to pyrimidine-binding enzymes (e.g., dihydrofolate reductase). Key interactions include H-bonds with pyrrolidinone carbonyl and π-π stacking with pyrimidine .

- MD simulations : Assess stability of ligand-protein complexes (50 ns trajectories, AMBER force field) to identify critical residues (e.g., Asp27 in active sites) .

- QSAR models : Corrogate descriptors (logP, polar surface area) with in vitro IC50 data to prioritize derivatives .

Q. What are the challenges in optimizing reaction yields for key intermediates (e.g., 3-(pyrimidin-4-yloxy)pyrrolidine)?

- Methodological Answer :

- Intermediate instability : Protect hydroxyl groups via silylation (e.g., tert-butyldimethylsilyl chloride) during pyrimidinyloxy coupling .

- Side reactions : Minimize epimerization by using low-temperature conditions (−20°C) and non-polar solvents (hexane) .

- Catalyst selection : Pd(PPh₃)₄ improves Suzuki-Miyaura coupling yields (75–90%) for aryl-pyrimidine linkages compared to traditional Pd/C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.